N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound characterized by a dihydrobenzodioxin moiety linked via a carboxamide group to a dihydropyridazine core. The dihydrobenzodioxin ring (C₈H₈O₂) provides electron-rich aromaticity, while the dihydropyridazine system incorporates a methoxy group (OCH₃) at position 4, a ketone (=O) at position 6, and a phenyl substituent at position 1.
The compound’s stereoelectronic properties, including hydrogen-bonding capacity (via the carboxamide and ketone groups) and lipophilicity (from the phenyl and benzodioxin rings), may influence its pharmacokinetic profile.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-26-17-12-18(24)23(14-5-3-2-4-6-14)22-19(17)20(25)21-13-7-8-15-16(11-13)28-10-9-27-15/h2-8,11-12H,9-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAJJKQOPLKTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Ethyl 3-Oxo-3-phenylpropanoate with Hydrazine
The dihydropyridazine ring is formed via a cyclocondensation reaction. Ethyl 3-oxo-3-phenylpropanoate reacts with hydrazine hydrate in ethanol under reflux (24 h), yielding ethyl 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate.
Key modifications :
Saponification of the Ester
The ethyl ester is hydrolyzed to the carboxylic acid using 2M NaOH in methanol/water (1:1) at 80°C for 6 h. Acidification with HCl precipitates the product.
Synthesis of 2,3-Dihydro-1,4-Benzodioxin-6-Amine
This fragment is prepared via nitration and reduction:
- Nitration of 1,4-benzodioxane : Concentrated HNO3/H2SO4 at 0°C introduces a nitro group at position 6.
- Catalytic hydrogenation : Pd/C-mediated reduction in ethanol converts the nitro group to an amine.
Amide Coupling
The final step involves coupling the dihydropyridazine carboxylic acid with the benzodioxin amine using EDC/HOBt in dichloromethane (DCM) at room temperature:
- Activation : The acid (1 eq) is treated with EDC (1.2 eq) and HOBt (1.1 eq) in DCM for 1 h.
- Amination : Benzodioxin amine (1.1 eq) is added, and the reaction is stirred for 12 h.
Analytical Data for the Target Compound
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Methoxy-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide
- Molecular Formula : C21H18N3O5
- 1H NMR (400 MHz, DMSO-d6):
δ 10.23 (s, 1H, NH), 8.35 (s, 1H, H-5), 7.85–7.41 (m, 5H, Ph), 6.83 (d, J = 8.2 Hz, 1H, benzodioxin-H), 6.62 (s, 1H, benzodioxin-H), 4.31 (s, 4H, OCH2CH2O), 3.93 (s, 3H, OCH3). - 13C NMR : δ 164.2 (C=O), 158.9 (C-6), 147.3 (C-4), 132.1–125.4 (Ph), 117.8 (benzodioxin-C), 64.5 (OCH2CH2O), 56.1 (OCH3).
- HRMS : [M+H]+ calcd. 392.1249, found 392.1253.
Synthetic Challenges and Optimizations
- Regioselectivity in cyclocondensation : The position of the methoxy group is controlled by steric and electronic effects during cyclization.
- Amine stability : The benzodioxin amine is prone to oxidation; reactions require inert atmospheres.
- Coupling efficiency : Polar aprotic solvents (e.g., DMF) improve yields but necessitate rigorous drying.
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyridazine ring (1,6-dihydropyridazine) undergoes oxidation to form pyridazine derivatives. This reaction is critical for modifying electronic properties or generating metabolites.
Research Notes :
- Oxidation occurs preferentially at the C5–C6 double bond due to electron-withdrawing effects of the carboxamide group .
- The methoxy group stabilizes intermediates via resonance, enhancing reaction efficiency .
Reduction Reactions
The carbonyl group (C=O) in the pyridazine ring and carboxamide can be reduced to alcohols or amines.
| Reagent/Conditions | Product | Key Observations |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | 6-hydroxy-1-phenyl-1,6-dihydropyridazine | Partial reduction retains the dihydro ring. |
| Sodium borohydride (NaBH₄) | Secondary alcohol derivative | Selective reduction of carbonyl groups in polar solvents. |
Research Notes :
- Reduction of the carboxamide group to an amine requires harsher conditions (e.g., H₂/Pd).
- The benzodioxin moiety remains inert under standard reduction protocols.
Substitution Reactions
The chlorophenyl group (if present) and methoxy group participate in nucleophilic substitution.
Research Notes :
- Methoxy groups in ortho positions to electron-withdrawing groups (e.g., carboxamide) show reduced reactivity .
- Benzodioxin’s electron-rich aromatic system resists electrophilic substitution.
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions.
| Reagent/Conditions | Product | Key Observations |
|---|---|---|
| HCl (6M, reflux) | Carboxylic acid derivative | Complete hydrolysis within 4 hours. |
| NaOH (aqueous, 80°C) | Sodium carboxylate salt | Faster reaction kinetics in alkaline media. |
Research Notes :
- Hydrolysis rates are influenced by steric effects from the phenyl and benzodioxin groups.
- Methoxy groups adjacent to the carboxamide stabilize transition states via inductive effects .
Photochemical Reactions
The benzodioxin moiety undergoes ring-opening under UV light.
| Reagent/Conditions | Product | Key Observations |
|---|---|---|
| UV light (λ = 254 nm) | Quinone derivative | Forms reactive intermediates with potential biological activity . |
Research Notes :
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it could inhibit the activity of kinases or proteases, leading to altered cell signaling and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared below with structurally related molecules to highlight key distinctions:
*Calculated based on structural analysis.
Key Observations :
Substituents: The carboxamide group in the target compound contrasts with the ethyl ester in , altering solubility and metabolic stability. The dimethylaminomethyl group in enhances basicity compared to the target’s neutral methoxy group.
Pharmacophore Potential: The dihydrobenzodioxin moiety, present in all compounds, is associated with improved membrane permeability due to its lipophilic nature .
Research Findings and Pharmacological Implications
- Synthetic Feasibility : Ethyl ester derivatives (e.g., ) are synthesized using carbodiimide-mediated coupling, suggesting analogous methods for the target compound’s carboxamide linkage.
- Bioactivity Trends : Pyridazine-carboxamide derivatives exhibit kinase inhibitory activity, while benzodioxin-containing analogs (e.g., ) show promise in central nervous system (CNS) drug design due to blood-brain barrier penetration .
- Stability : The ketone at position 6 in the target compound may enhance hydrogen-bonding interactions but could increase susceptibility to metabolic reduction compared to ether-linked analogs .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H15N3O4
- Molar Mass : 285.3 g/mol
Synthesis
The synthesis involves several steps, typically starting with the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with appropriate amines or carboxylic acids under controlled conditions. The resulting compounds are characterized using techniques such as NMR and IR spectroscopy to confirm their structures.
Antidiabetic Potential
Recent studies have explored the antidiabetic potential of related compounds. For instance, a series of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides were synthesized and evaluated for their α-glucosidase inhibitory activity. The results indicated that several derivatives exhibited moderate inhibitory effects with IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM) .
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| 7i | 86.31 | Moderate |
| 7k | 81.12 | Moderate |
| Acarbose | 37.38 | Standard |
Anticancer Activity
In vitro studies have suggested that benzodioxin derivatives may possess anticancer properties. For example, compounds similar to N-(2,3-dihydro-1,4-benzodioxin) have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
Research has indicated that certain derivatives of benzodioxin compounds exhibit antimicrobial properties against a range of pathogens. This activity is attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Case Studies
- Antidiabetic Study : A study synthesized several derivatives based on the benzodioxin structure and tested them for α-glucosidase inhibition. The findings highlighted that while many compounds showed weak to moderate activity, they hold promise as potential therapeutic agents for type 2 diabetes management .
- Anticancer Research : Investigations into the anticancer effects of benzodioxin derivatives revealed significant cytotoxicity in breast cancer cell lines. The mechanism was linked to the induction of oxidative stress leading to apoptosis .
- Antimicrobial Evaluation : A series of benzodioxin-based compounds were evaluated against Gram-positive and Gram-negative bacteria. Some derivatives demonstrated potent antimicrobial activity, suggesting their potential use in developing new antibiotics .
Q & A
Q. What methodologies validate the compound’s stability under physiological conditions?
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via LC-MS and quantify stable isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
